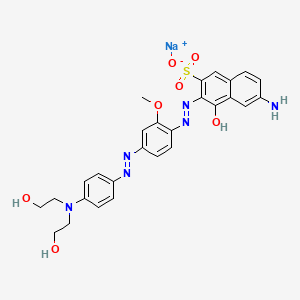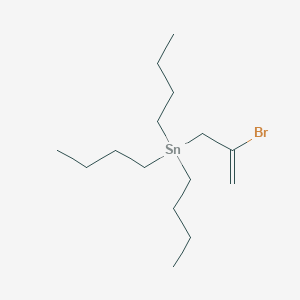
(2-Bromoprop-2-en-1-yl)(tributyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromoprop-2-en-1-yl)(tributyl)stannane is an organotin compound that features a brominated propenyl group attached to a tributylstannane moiety Organotin compounds are known for their versatility in organic synthesis, particularly in radical reactions and as intermediates in the formation of carbon-carbon bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoprop-2-en-1-yl)(tributyl)stannane typically involves the reaction of tributylstannane with a brominated propenyl precursor. One common method is the Appel reaction, which involves the use of triphenylphosphine and carbon tetrabromide to convert an alcohol to a bromide . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired stannane compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through distillation or chromatography to ensure high purity for industrial applications.
化学反応の分析
Types of Reactions
(2-Bromoprop-2-en-1-yl)(tributyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Radical Reactions: The compound is known for its ability to participate in radical reactions, such as the Barton-McCombie deoxygenation and radical cyclization.
Reduction Reactions: The stannane moiety can act as a reducing agent in certain reactions, particularly in the presence of radical initiators.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Triphenylphosphine and Carbon Tetrabromide: For the Appel reaction to synthesize the compound.
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for radical reactions.
Nucleophiles: Such as Grignard reagents or organolithium compounds for substitution reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various alkyl or aryl stannanes, while radical reactions can produce cyclized or deoxygenated products .
科学的研究の応用
(2-Bromoprop-2-en-1-yl)(tributyl)stannane has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of novel materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
作用機序
The mechanism of action of (2-Bromoprop-2-en-1-yl)(tributyl)stannane involves its ability to participate in radical reactions. The stannane moiety can donate a hydrogen atom to form a radical intermediate, which can then undergo further reactions. The bromine atom can also be substituted by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .
類似化合物との比較
Similar Compounds
Tributyltin Hydride: Known for its use in radical reductions and dehalogenation reactions.
Triphenyltin Hydride: Similar to tributyltin hydride but with different steric and electronic properties.
Organolithium Compounds: Used in similar substitution and radical reactions but with different reactivity profiles.
Uniqueness
(2-Bromoprop-2-en-1-yl)(tributyl)stannane is unique due to its combination of a brominated propenyl group and a tributylstannane moiety, which imparts distinct reactivity and versatility in various chemical reactions. Its ability to participate in both radical and substitution reactions makes it a valuable compound in organic synthesis and other scientific research applications .
特性
CAS番号 |
121758-21-2 |
|---|---|
分子式 |
C15H31BrSn |
分子量 |
410.0 g/mol |
IUPAC名 |
2-bromoprop-2-enyl(tributyl)stannane |
InChI |
InChI=1S/3C4H9.C3H4Br.Sn/c3*1-3-4-2;1-3(2)4;/h3*1,3-4H2,2H3;1-2H2; |
InChIキー |
IJVXRTVTQUHVIO-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-](/img/structure/B14294032.png)
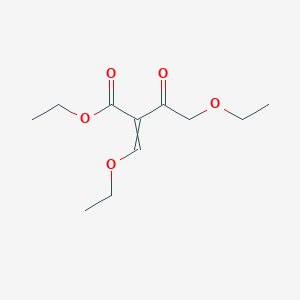
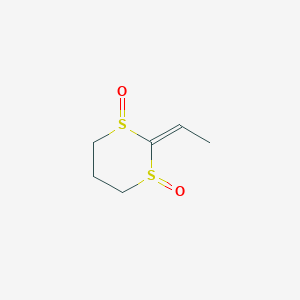
![2-[(14-Bromotetradecyl)oxy]oxane](/img/structure/B14294040.png)
![2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid](/img/structure/B14294052.png)
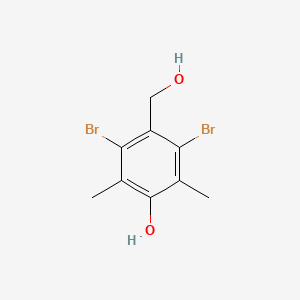
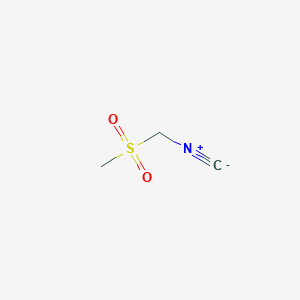
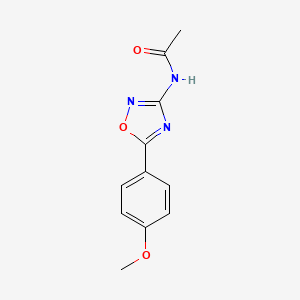
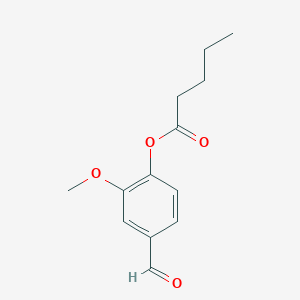
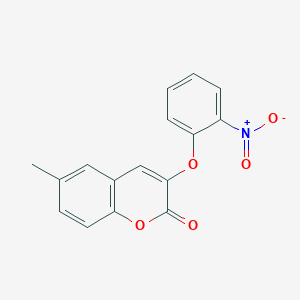
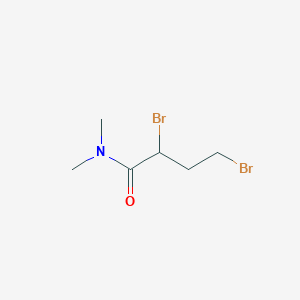
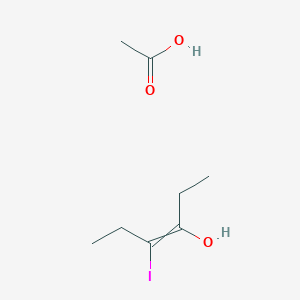
![5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14294082.png)
